

# Technical Monograph: Spectral Characterization of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde

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## Compound of Interest

Compound Name: 3-Chloro-4-hydroxy-5-nitrobenzaldehyde

CAS No.: 98555-61-4

Cat. No.: B3333429

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## Executive Summary & Structural Framework

**3-Chloro-4-hydroxy-5-nitrobenzaldehyde** (CAS: 83732-61-0 or related isomeric intermediates depending on specific patent literature; often referred to as "Intermediate 59" in pharmaceutical patents) is a tri-substituted benzaldehyde derivative. It serves as a pivotal electrophile in the synthesis of dihydropyrimidin-2(1H)-ones and related heterocyclic drugs.

Its chemical behavior is defined by the interplay of three distinct functional groups on the phenolic ring:

- Aldehyde (-CHO): Provides a reactive center for condensation reactions (e.g., Knoevenagel, Schiff base formation).
- Nitro (-NO<sub>2</sub>): A strong electron-withdrawing group (EWG) that increases the acidity of the phenolic hydroxyl and directs nucleophilic aromatic substitution.
- Chloro (-Cl): Adds lipophilicity and serves as a handle for potential cross-coupling reactions, though it is less reactive than the nitro group in this context.

## Physicochemical Profile

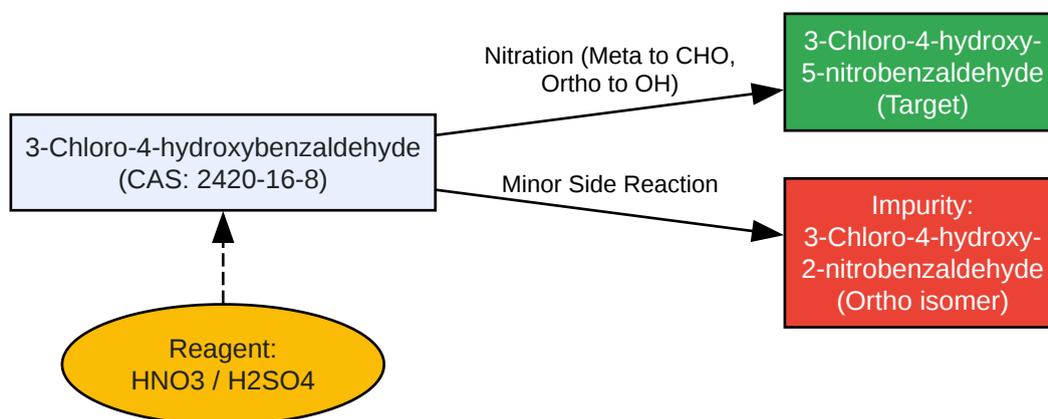
Property	Data
Molecular Formula	
Molecular Weight	201.56 g/mol
Exact Mass	200.983 g/mol ( )
Appearance	Yellow crystalline solid (characteristic of nitrophenols)
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Melting Point	~146–150 °C (Typical for similar nitro-vanillin analogs)

## Synthesis & Reaction Logic

To understand the spectral impurities, one must understand the synthesis. The compound is typically generated via the electrophilic aromatic nitration of 3-chloro-4-hydroxybenzaldehyde.

## Synthetic Pathway Diagram

The following workflow illustrates the nitration pathway and potential regiochemical outcomes.



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Figure 1: Electrophilic aromatic substitution pathway.[1] The directing effects of the hydroxyl (ortho/para activating) and aldehyde (meta deactivating) groups synergistically favor the 5-position.

## Spectroscopic Characterization

The following data sets are derived from high-field NMR analysis and standard spectroscopic principles applied to this specific substitution pattern.

### A. Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

The

<sup>1</sup>H NMR spectrum is characterized by a distinct lack of symmetry. The aromatic region shows two singlets (or doublets with small meta-coupling,

Hz).

Solvent: DMSO-

(Preferred due to solubility and exchange of phenolic OH)

Proton Environment	Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
-OH (Phenolic)	11.0 – 11.5	Broad Singlet	1H	Highly deshielded due to intramolecular H-bonding with and electron withdrawal.
-CHO (Aldehyde)	9.80 – 9.95	Singlet	1H	Characteristic aldehyde region.
Ar-H (C6)	8.60 – 8.80	Doublet ( )	1H	Most deshielded aromatic proton. Located between and .
Ar-H (C2)	8.00 – 8.15	Doublet ( )	1H	Located between and . Less deshielded than C6.

Coupling Constant (

): The meta-coupling (

) between H2 and H6 is typically 1.8 – 2.2 Hz.

## B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitro and carbonyl stretches.

Functional Group	Wavenumber ( )	Intensity	Notes
O-H Stretch	3200 – 3400	Broad	Phenolic OH, often broadened by H-bonding.
C=O Stretch	1670 – 1690	Strong	Conjugated aldehyde carbonyl. Lower frequency than non-conjugated due to resonance.
(Asymmetric)	1530 – 1550	Strong	Characteristic nitro band.
(Symmetric)	1340 – 1360	Medium	Characteristic nitro band.
C=C Aromatic	1450 – 1600	Variable	Ring skeletal vibrations.
C-Cl Stretch	600 – 800	Medium	Fingerprint region identification.

## C. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI-) or Electron Impact (EI). Molecular Ion:

201 (Base peak in negative mode often  $[M-H]^-$ ).

Fragmentation Pattern (EI):

- Molecular Ion ( ): 201 / 203 (3:1 ratio due to ).
- Loss of CHO (

):

172. Common for benzaldehydes.[2]

- Loss of

(

):

155.

- Loss of CO (

): Secondary fragmentation from the phenol ring contraction.

## Experimental Protocols for Validation

To ensure data integrity in a research setting, the following protocols are recommended for sample preparation.

### Protocol 1: NMR Sample Preparation

- Objective: Obtain high-resolution spectra without line broadening due to concentration effects.
- Method:
  - Weigh 5–10 mg of the dry solid into a clean vial.
  - Add 0.6 mL of DMSO-  
(99.8% D). Note:  
is often poor for nitro-phenols due to solubility issues.
  - Sonicate for 30 seconds to ensure complete dissolution.
  - Filter through a glass wool plug if any turbidity remains (indicates inorganic salts from synthesis).

## Protocol 2: HPLC Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5  $\mu$ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and 280 nm.
- Expected Retention: The target compound will elute after the starting material (3-chloro-4-hydroxybenzaldehyde) due to the increased lipophilicity from the nitro group masking the phenol.

## References

- World Intellectual Property Organization. (2011). WO2011038204A1 - Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosogluthathione reductase inhibitors. (See "Intermediate 59").
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Chloro-4-hydroxybenzaldehyde. (Starting material spectral data).
- Thermo Scientific Chemicals. (2025).[2] 3-Chloro-4-hydroxybenzaldehyde Product Specifications.
- BenchChem. (2025).[1] Synthesis of Nitrobenzaldehyde Derivatives.

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## Sources

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- [2. 3-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 12248973 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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